4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(2,5-difluorophenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(2,5-difluorophenyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a cyclopropyl group, an oxadiazole ring, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(2,5-difluorophenyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Coupling with Piperidine: The piperidine ring can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.
Formation of the Carboxamide: The final step involves the formation of the carboxamide linkage, typically through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group or the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the oxadiazole ring or the carboxamide group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorinated phenyl ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be used as a probe to study various biochemical pathways. Its structural features can interact with biological macromolecules, providing insights into enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(2,5-difluorophenyl)piperidine-1-carboxamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the fluorinated phenyl group may play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide: Lacks the difluorophenyl group, which may alter its reactivity and biological activity.
N-(2,5-difluorophenyl)piperidine-1-carboxamide:
Uniqueness
The presence of both the oxadiazole ring and the difluorophenyl group in 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(2,5-difluorophenyl)piperidine-1-carboxamide makes it unique. This combination of structural features contributes to its distinct chemical reactivity and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C17H18F2N4O2 |
---|---|
Molecular Weight |
348.35 g/mol |
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(2,5-difluorophenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C17H18F2N4O2/c18-12-3-4-13(19)14(9-12)20-17(24)23-7-5-11(6-8-23)16-21-15(22-25-16)10-1-2-10/h3-4,9-11H,1-2,5-8H2,(H,20,24) |
InChI Key |
HUOZLIPJZNBGOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CCN(CC3)C(=O)NC4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.